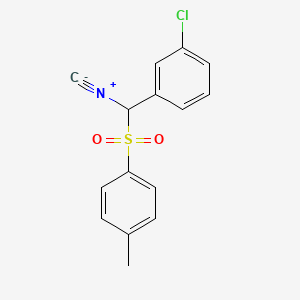

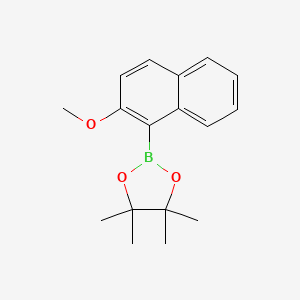

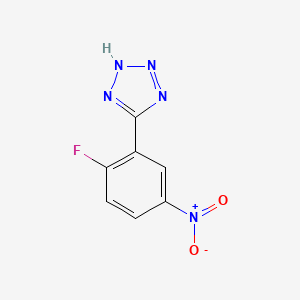

![molecular formula C12H15N3OS B1358189 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 37016-01-6](/img/structure/B1358189.png)

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole

Übersicht

Beschreibung

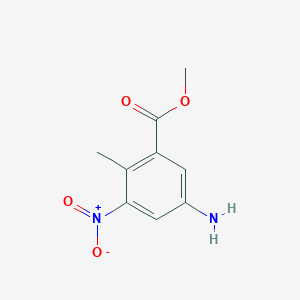

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is a compound with the molecular formula C12H15N3OS . It is a structurally diverse benzo[d]thiazole-2-carboxamide .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, involves several steps. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .Chemical Reactions Analysis

Benzothiazoles, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, show similar chemical and physical properties to pyridine and pyrimidine . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Benzothiazole-based compounds have been studied for their potential anti-tubercular activity . The inhibitory concentrations of newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthetic Pathways

The synthesis of benzothiazole derivatives, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been studied . This involves understanding how the chemical structure of a molecule relates to its pharmacological activity.

Molecular Docking Studies

Molecular docking studies have been conducted on selected benzothiazole compounds . This involves predicting the orientation of one molecule to a second when bound to each other to form a stable complex. It’s often used in drug design.

Development of New Methods

The compound can be used in the development of new methods for natural product-inspired bioactive glycohybrids .

Medicinal Chemistry

In the field of medicinal chemistry, heterocyclic compounds like 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are of great interest due to their potential biological activities .

Wirkmechanismus

Target of Action

The primary targets of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are Mycobacterium tuberculosis and cyclooxygenase-1 (COX-1) . These targets play crucial roles in the pathogenesis of tuberculosis and inflammation, respectively.

Mode of Action

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole interacts with its targets, leading to changes in their function. In the case of Mycobacterium tuberculosis, the compound exhibits inhibitory activity, potentially disrupting the bacterium’s essential processes . For COX-1, the compound acts as an inhibitor, reducing the enzyme’s ability to produce pro-inflammatory prostaglandins .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are those involved in the life cycle of Mycobacterium tuberculosis and the inflammatory response mediated by COX-1. By inhibiting these targets, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as the suppression of bacterial growth and inflammation .

Result of Action

The molecular and cellular effects of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole’s action include the inhibition of Mycobacterium tuberculosis growth and the reduction of inflammation through COX-1 inhibition . These effects contribute to the compound’s potential therapeutic benefits in treating tuberculosis and inflammatory conditions.

Zukünftige Richtungen

Benzothiazoles, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential in drug design due to their high biological and pharmacological activity .

Eigenschaften

IUPAC Name |

6-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIGTDFSPUENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.